

Spectroscopic Profile of Phenoxyacetic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: *Phenoxyacetic anhydride*

Cat. No.: *B081273*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Phenoxyacetic Anhydride** (C₁₆H₁₄O₅, CAS No: 14316-61-1). The following sections detail the available mass spectrometry data and provide an analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on its chemical structure. This document also outlines standardized experimental protocols for acquiring such data.

Data Presentation

The quantitative spectroscopic data for **Phenoxyacetic Anhydride** is summarized in the tables below.

Table 1: Mass Spectrometry (MS) Data

Parameter	Value	Source
Molecular Formula	C ₁₆ H ₁₄ O ₅	PubChem[1]
Molecular Weight	286.28 g/mol	PubChem[1]
Exact Mass	286.08412354 Da	PubChem[1]
Major Fragments (m/z)	107, 286	NIST[1]

Note: Detailed experimental NMR and IR spectra for **Phenoxyacetic Anhydride** are not readily available in public spectral databases. The following tables are based on predicted values and characteristic chemical shifts for similar functional groups.

Table 2: Predicted ^1H NMR Spectral Data (CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.30	t	4H	H-meta (aromatic)
~7.00	t	2H	H-para (aromatic)
~6.90	d	4H	H-ortho (aromatic)
~4.80	s	4H	-O-CH ₂ -C=O

Table 3: Predicted ^{13}C NMR Spectral Data (CDCl_3)

Chemical Shift (ppm)	Assignment
~165	C=O (anhydride)
~157	C-ipso (aromatic)
~130	C-meta (aromatic)
~122	C-para (aromatic)
~115	C-ortho (aromatic)
~65	-O-CH ₂ -

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (aromatic)
~2980 - 2900	Weak	C-H stretch (aliphatic)
~1820 - 1750	Strong	C=O stretch (anhydride, symmetric & asymmetric)
~1600, ~1490	Medium	C=C stretch (aromatic ring)
~1300 - 1200	Strong	C-O stretch (ether and anhydride)
~750, ~690	Strong	C-H bend (aromatic, out-of-plane)

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a solid organic compound like **Phenoxyacetic Anhydride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **Phenoxyacetic Anhydride** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the NMR tube in the spectrometer's probe.

- Tune and shim the magnetic field to ensure homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of solid **Phenoxyacetic Anhydride** directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.

- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The spectrometer software automatically ratios the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
 - Label the major absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

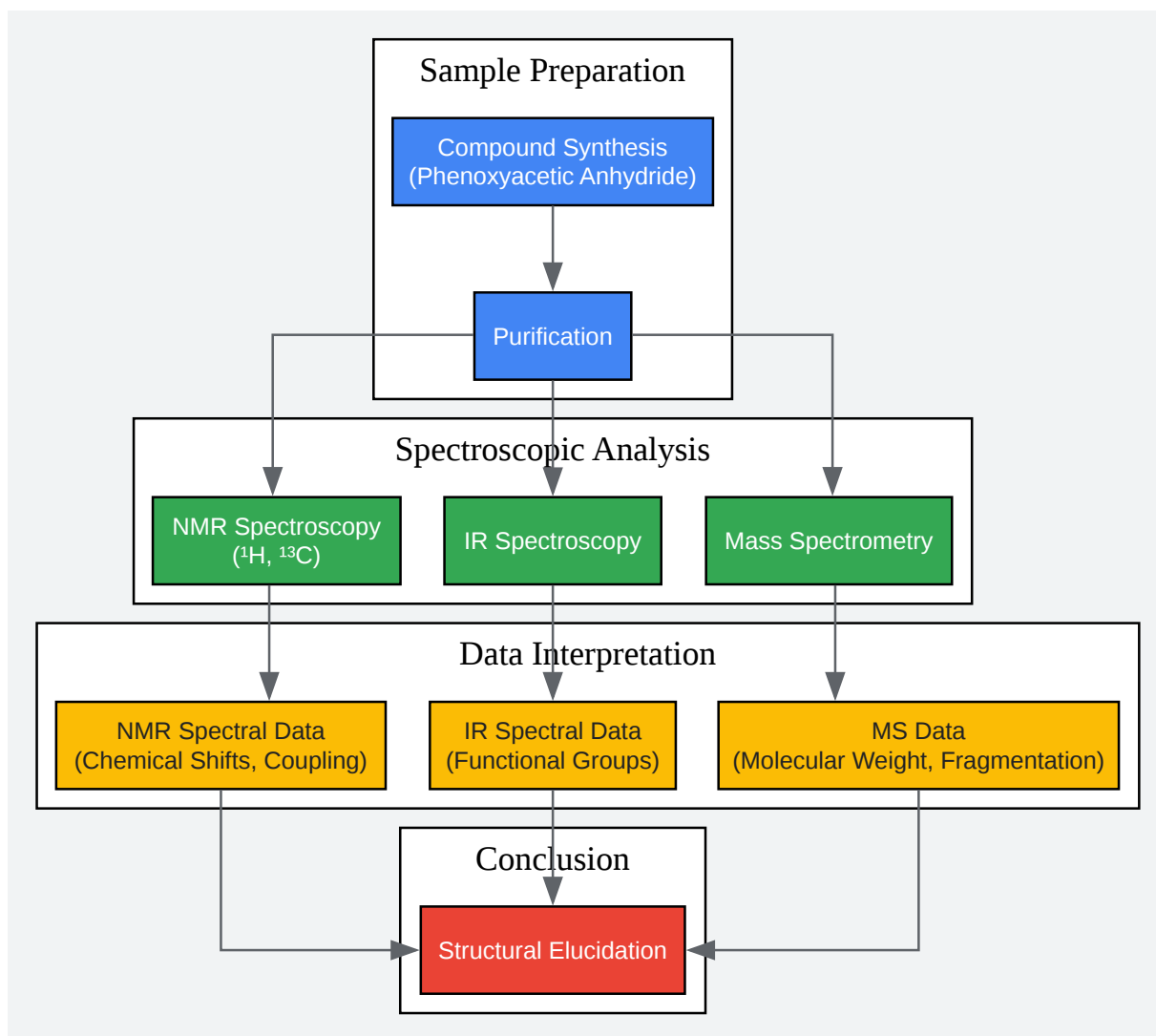
Procedure:

- Sample Preparation: Prepare a dilute solution of **Phenoxyacetic Anhydride** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.^[2]
- GC Separation:
 - Inject a small volume (e.g., 1 μL) of the solution into the GC.
 - The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a DB-5ms).
 - A temperature program is used to elute the compound from the column (e.g., starting at 50°C and ramping to 250°C).
- MS Detection:
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
 - The molecules are ionized by electron impact (typically at 70 eV).

- The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion.
- Data Analysis:
 - The mass spectrum is a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak (M^+) to determine the molecular weight.
 - Analyze the fragmentation pattern to gain information about the structure of the molecule.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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References

- 1. Phenoxyacetic Anhydride | C₁₆H₁₄O₅ | CID 318938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uoguelph.ca [uoguelph.ca]
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